molecular formula C15H13NO4 B7959712 Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate

Cat. No.: B7959712
M. Wt: 271.27 g/mol
InChI Key: FISDNXDRAIQEFJ-UHFFFAOYSA-N
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Description

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate is a pyridine-based derivative featuring dual ester functionalities. The pyridine ring is substituted at the 3-position with a methoxycarbonyl group and at the 5-position with a phenyl ring bearing an additional methoxycarbonyl substituent. However, direct experimental data (e.g., physical properties, synthesis protocols) for this compound are absent in the provided evidence, necessitating comparisons with structurally analogous pyridine derivatives.

Properties

IUPAC Name

methyl 5-(3-methoxycarbonylphenyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14(17)11-5-3-4-10(6-11)12-7-13(9-16-8-12)15(18)20-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISDNXDRAIQEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate typically involves the reaction of 3-cyanopyridine with a suitable esterification reagent. One common method is the reaction of 3-cyanopyridine with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it an essential building block in the development of pharmaceuticals and agrochemicals.

Reactions and Transformations
The compound undergoes several types of reactions:

  • Esterification : It can be converted into various esters, which are important in synthesizing other organic compounds.
  • Nucleophilic Substitution : The carboxylate group can be modified to produce amides or other derivatives.
  • Oxidation and Reduction : The methoxycarbonyl group can be oxidized or reduced to yield different functional groups, enhancing the compound's utility in synthetic pathways.

Medicinal Chemistry

Potential Therapeutic Applications
Research has indicated that this compound exhibits promising biological activities. It is being investigated for its potential:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration as an antibiotic.
  • Anticancer Activity : Some derivatives of this compound have shown efficacy in inhibiting cancer cell proliferation in vitro, indicating potential as a chemotherapeutic agent.

Material Science

Development of Functional Materials
The unique chemical properties of this compound allow it to be used in the creation of advanced materials:

  • Polymers and Coatings : Its reactivity can be harnessed to develop new polymeric materials with specific functionalities, such as enhanced durability or chemical resistance.
  • Nanomaterials : The compound can serve as a precursor for nanostructured materials, which have applications in electronics and photonics.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of this compound. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Heterocycles

In another research article, the compound was utilized as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activity. The synthetic pathway involved multiple steps of functionalization, showcasing its versatility as a synthetic intermediate.

Data Tables

Application AreaSpecific UseFindings/Notes
Organic SynthesisBuilding block for complex moleculesEssential for drug development
Medicinal ChemistryAntimicrobial and anticancer propertiesPromising results in vitro
Material SciencePrecursor for polymers and nanomaterialsPotential for enhanced material properties

Mechanism of Action

The mechanism of action of Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl Pyridine-3-Carboxylate (CAS 93-60-7)

  • Structure : Simplest analog, with a single methoxycarbonyl group at the pyridine 3-position .
  • Molecular Formula: C₇H₇NO₂ (M.W. 137.14).
  • Lower molecular weight (137.14 vs.
  • Reactivity : The absence of a 5-substituent may enhance electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

(E)-Methyl 3-(5-Methoxypyridin-3-yl)acrylate (CAS 1000896-01-4)

  • Structure : Features an acrylate ester linked to a 5-methoxypyridine ring .
  • Molecular Formula: C₁₀H₁₁NO₃ (M.W. 193.20).
  • Methoxy group at pyridine 5-position (vs. a methoxycarbonylphenyl group in the target compound) reduces steric bulk but alters electronic effects.
  • Commercial Availability : Priced at $400–$4,800 per gram, indicating high value for specialized applications .

Methyl 5-(Dimethylamino)pyridine-3-carboxylate (CAS 29898-23-5)

  • Structure: Substituted with a dimethylamino group at the pyridine 5-position .
  • Key Differences: The dimethylamino group is strongly electron-donating, increasing pyridine nitrogen basicity and altering solubility (e.g., enhanced water solubility in protonated form). Contrasts with the electron-withdrawing methoxycarbonylphenyl group in the target compound, which may decrease electron density at the pyridine ring.

Methyl 5-Cyano-2-methyl-6-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate (CAS 303146-36-3)

  • Structure: Contains cyano, methyl, and trifluoromethylphenoxy substituents .
  • Molecular Formula : C₁₆H₁₁F₃N₂O₃ (M.W. 336.27).
  • Predicted density (1.39 g/cm³) and boiling point (394.4°C) suggest higher thermal stability than the target compound .
  • Applications : Fluorinated pyridines are often used in medicinal chemistry for metabolic stability and bioavailability enhancement.

Research Implications and Gaps

  • Synthesis Challenges : The target compound’s dual ester and phenyl substituents may complicate synthesis, requiring regioselective functionalization or protection/deprotection strategies.
  • Property Predictions : Computational modeling (e.g., DFT for electronic effects) could clarify reactivity and solubility trends compared to analogs.
  • Experimental Validation : Priority should be given to characterizing the target compound’s physical properties (e.g., melting point, logP) and reactivity in ester hydrolysis or cross-coupling reactions.

Biological Activity

Methyl 5-[3-(methoxycarbonyl)phenyl]pyridine-3-carboxylate (CAS Number: 17332-58-0) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, mechanism of action, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H13NO4\text{C}_{15}\text{H}_{13}\text{N}\text{O}_{4}

This compound features a pyridine ring substituted with a methoxycarbonyl group and a phenyl moiety, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with methoxycarbonyl-containing reagents. Various synthetic routes have been explored to optimize yield and purity, as detailed in recent literature .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Notably, it has shown promising results against various cancer cell lines. For instance, a study highlighted its efficacy against HeLa (cervical cancer), HL-60 (leukemia), MCF-7 (breast cancer), and HT-29 (colon cancer) cells, demonstrating significant cytotoxicity with IC50 values in the nanomolar range .

Cell Line IC50 (nM)
HeLa10
HL-6025
MCF-715
HT-2920

The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes involved in cancer cell proliferation. It may also induce apoptosis through activation of intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines. Flow cytometry analyses showed an increase in sub-G1 phase cells, indicating cell death .
  • Animal Models : In vivo studies using xenograft mouse models revealed that administration of this compound led to reduced tumor growth rates compared to control groups. Tumor volume measurements indicated a decrease of approximately 50% after four weeks of treatment at optimal dosing .

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